molecular formula C6H9ClF3NO2S B13095143 (2R)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride

(2R)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride

Cat. No.: B13095143
M. Wt: 251.66 g/mol
InChI Key: HHYSBNILYUIIAS-RXMQYKEDSA-N
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Description

(2R)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride is a chemical compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its unique structural features, which include a trifluoromethyl group attached to a piperidine ring, making it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride typically involves the reaction of (2R)-2-(trifluoromethyl)piperidine with sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process may involve the use of solvents such as dichloromethane or chloroform, and the reaction temperature is usually maintained at low to moderate levels to prevent decomposition of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfides or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, sulfonic acids, and sulfides. These products have various applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

(2R)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes and developing new therapeutic agents.

    Medicine: Utilized in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Applied in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride involves its ability to react with various nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s reactivity, making it a potent intermediate in chemical reactions. The sulfonyl chloride group acts as a leaving group, facilitating substitution and other reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2R)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride include:

    Piperidine-1-sulfonyl chloride: Lacks the trifluoromethyl group, making it less reactive in certain reactions.

    (2R)-2-(trifluoromethyl)piperidine: Does not contain the sulfonyl chloride group, limiting its use in substitution reactions.

    Trifluoromethanesulfonyl chloride: Contains a trifluoromethyl group but lacks the piperidine ring, resulting in different reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its combination of a trifluoromethyl group and a sulfonyl chloride group attached to a piperidine ring. This unique structure imparts high reactivity and versatility, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H9ClF3NO2S

Molecular Weight

251.66 g/mol

IUPAC Name

(2R)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride

InChI

InChI=1S/C6H9ClF3NO2S/c7-14(12,13)11-4-2-1-3-5(11)6(8,9)10/h5H,1-4H2/t5-/m1/s1

InChI Key

HHYSBNILYUIIAS-RXMQYKEDSA-N

Isomeric SMILES

C1CCN([C@H](C1)C(F)(F)F)S(=O)(=O)Cl

Canonical SMILES

C1CCN(C(C1)C(F)(F)F)S(=O)(=O)Cl

Origin of Product

United States

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